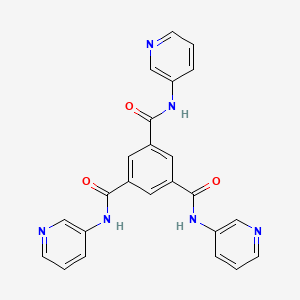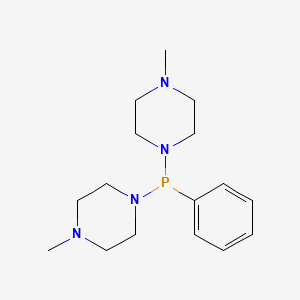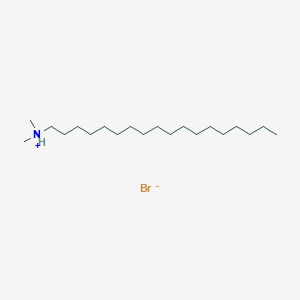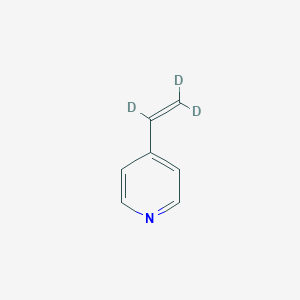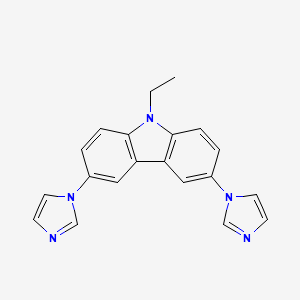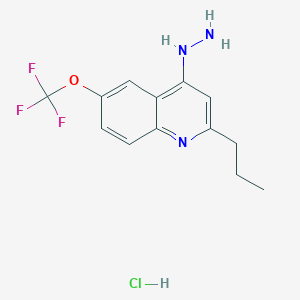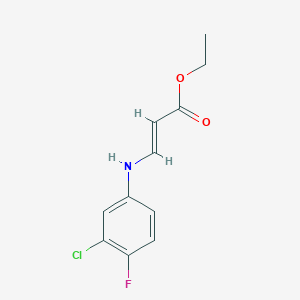
4-Chloro-2-methyl-N-phenylbenzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-methyl-N-phenylbenzimidamide is a chemical compound with the molecular formula C₁₄H₁₂ClN₃. It belongs to the class of benzimidamides, which are characterized by the fusion of a benzene ring and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-N-phenylbenzimidamide typically involves the reaction of 4-chloro-2-methylbenzimidazole with phenyl isocyanate under specific conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene at elevated temperatures to facilitate the formation of the benzimidamide moiety.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Catalysts and reagents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methyl-N-phenylbenzimidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
4-Chloro-2-methyl-N-phenylbenzimidamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may serve as a ligand in biological studies to investigate protein interactions.
Industry: The compound can be utilized in the manufacturing of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-Chloro-2-methyl-N-phenylbenzimidamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used and the specific biological system under study.
Comparison with Similar Compounds
2-methyl-N-phenylbenzimidamide
4-chloro-N-phenylbenzimidamide
4-methyl-N-phenylbenzimidamide
N-phenylbenzimidamide
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
Molecular Formula |
C14H13ClN2 |
|---|---|
Molecular Weight |
244.72 g/mol |
IUPAC Name |
4-chloro-2-methyl-N'-phenylbenzenecarboximidamide |
InChI |
InChI=1S/C14H13ClN2/c1-10-9-11(15)7-8-13(10)14(16)17-12-5-3-2-4-6-12/h2-9H,1H3,(H2,16,17) |
InChI Key |
FYFBXGPUCIUDLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=NC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



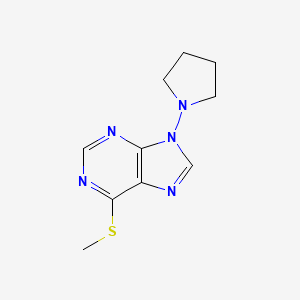
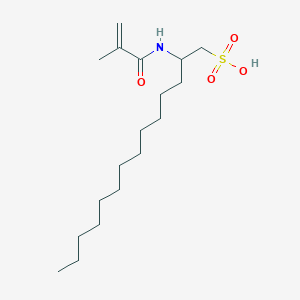
![Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride](/img/structure/B15344000.png)
